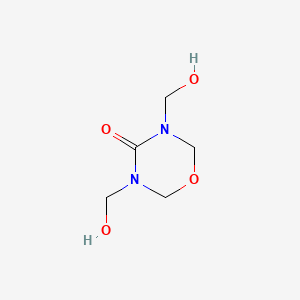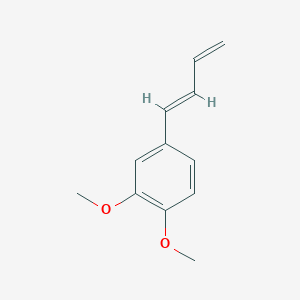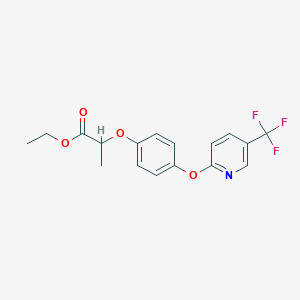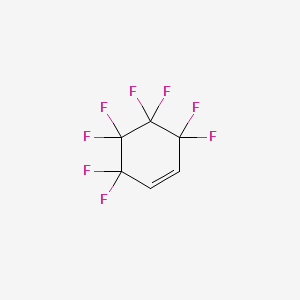
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is a fluorinated derivative of cyclohexene. This compound is characterized by the presence of eight fluorine atoms attached to the cyclohexene ring, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, including high stability, low reactivity, and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclohexene using fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds like sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and separation to obtain the desired product with high purity. Industrial production methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated fluorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated cyclohexanones, fluorinated cyclohexanes, and various substituted fluorinated cyclohexenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound may be explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: Fluorinated cyclohexenes are used in the production of specialty polymers, surfactants, and other industrial chemicals due to their unique properties.
Mécanisme D'action
The mechanism of action of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions and biological systems. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which is less stable and more reactive compared to its fluorinated derivative.
Cyclohexane, 1,2,3,4,5,6-hexafluoro-: A similar fluorinated compound with six fluorine atoms, which has different chemical properties and reactivity.
Cyclohexene, 3,3,4,4,5,5,6,6-octachloro-: A chlorinated analogue with different electronic and steric effects due to the presence of chlorine atoms.
Uniqueness
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is unique due to its high degree of fluorination, which imparts exceptional stability, low reactivity, and resistance to degradation. These properties make it particularly valuable in applications where chemical and thermal stability are crucial, such as in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
775-40-6 |
|---|---|
Formule moléculaire |
C6H2F8 |
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6-octafluorocyclohexene |
InChI |
InChI=1S/C6H2F8/c7-3(8)1-2-4(9,10)6(13,14)5(3,11)12/h1-2H |
Clé InChI |
JSIJIGNXOVSJFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C(C(C1(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


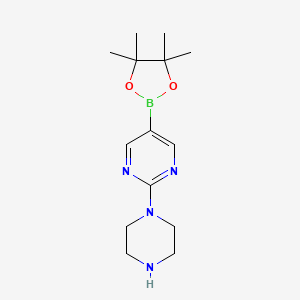

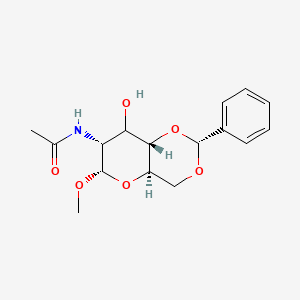
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
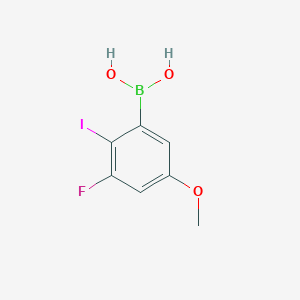


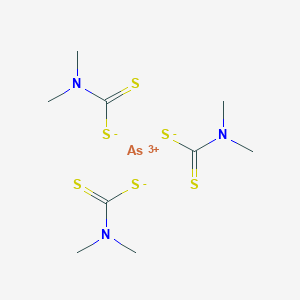
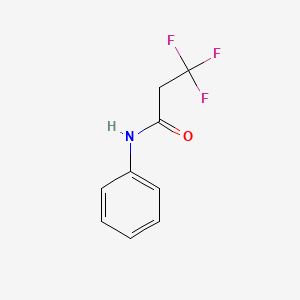

![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
